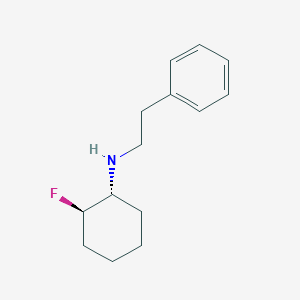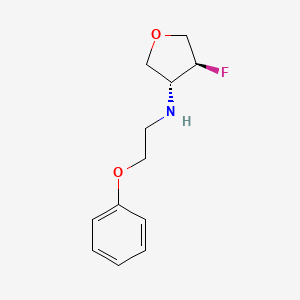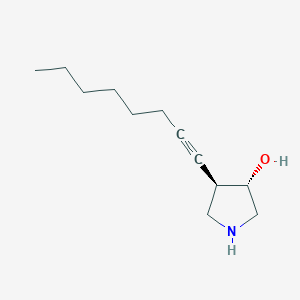
(3S,4R)-4-(オクト-1-イン-1-イル)ピロリジン-3-オール
概要
説明
(3S,4R)-4-(oct-1-yn-1-yl)pyrrolidin-3-ol: is a chiral compound featuring a pyrrolidine ring substituted with an oct-1-yn-1-yl group at the 4-position and a hydroxyl group at the 3-position
科学的研究の応用
Chemistry
Chiral Building Block: Used as a chiral building block in the synthesis of complex molecules.
Ligand Synthesis: Employed in the synthesis of chiral ligands for asymmetric catalysis.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Medicine
Drug Development: Investigated for its potential as a pharmacologically active compound in the development of new drugs.
Industry
Material Science: Utilized in the synthesis of novel materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(oct-1-yn-1-yl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the Oct-1-yn-1-yl Group: The oct-1-yn-1-yl group can be introduced via a coupling reaction, such as a Sonogashira coupling, using an alkyne and a halide precursor.
Hydroxylation: The hydroxyl group at the 3-position can be introduced through a selective oxidation reaction, such as using a Sharpless asymmetric dihydroxylation.
Industrial Production Methods
Industrial production of (3S,4R)-4-(oct-1-yn-1-yl)pyrrolidin-3-ol would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or Dess-Martin periodinane.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Reagents such as tosyl chloride (TsCl) for converting the hydroxyl group into a better leaving group.
Major Products
Oxidation: Formation of (3S,4R)-4-(oct-1-yn-1-yl)pyrrolidin-3-one.
Reduction: Formation of (3S,4R)-4-(oct-1-en-1-yl)pyrrolidin-3-ol or (3S,4R)-4-(octyl)pyrrolidin-3-ol.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
作用機序
The mechanism of action of (3S,4R)-4-(oct-1-yn-1-yl)pyrrolidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.
類似化合物との比較
Similar Compounds
(3S,4R)-4-(oct-1-yn-1-yl)pyrrolidin-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
(3S,4R)-4-(oct-1-en-1-yl)pyrrolidin-3-ol: Similar structure but with an alkene group instead of an alkyne group.
Uniqueness
Structural Features: The combination of a chiral pyrrolidine ring with an oct-1-yn-1-yl group and a hydroxyl group makes (3S,4R)-4-(oct-1-yn-1-yl)pyrrolidin-3-ol unique.
Reactivity: The presence of both an alkyne and a hydroxyl group provides diverse reactivity, allowing for various chemical transformations.
特性
IUPAC Name |
(3S,4R)-4-oct-1-ynylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-2-3-4-5-6-7-8-11-9-13-10-12(11)14/h11-14H,2-6,9-10H2,1H3/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYRMBTWYKFSSA-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC#CC1CNCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC#C[C@@H]1CNC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridazin-3-amine](/img/structure/B1531730.png)
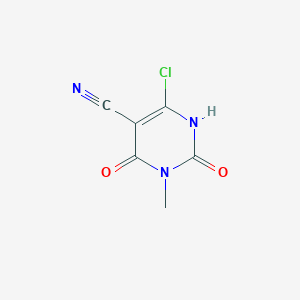
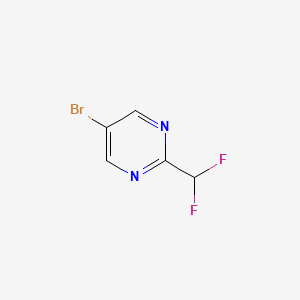
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-butyl-N-methylacetamide](/img/structure/B1531736.png)
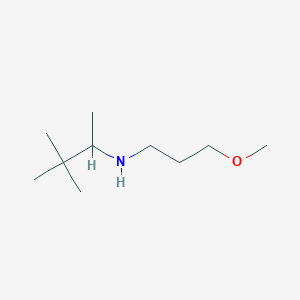
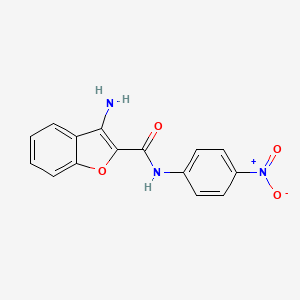
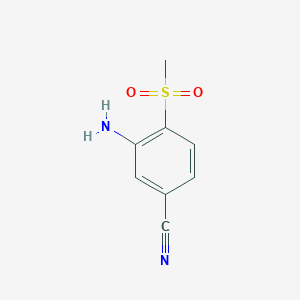
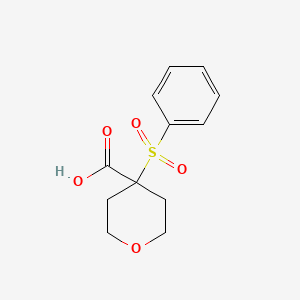
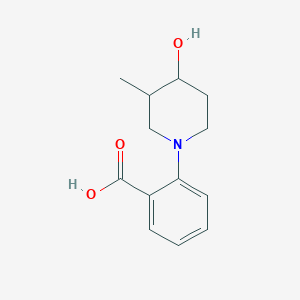
![Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B1531745.png)
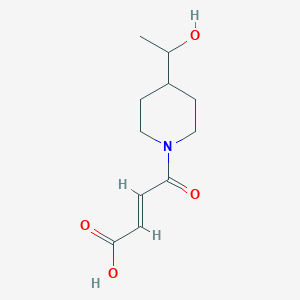
![1-[3-(3-Methylphenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1531748.png)
